3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone

Methyl-CpG-binding domain protein 2 (MBD2) Epigenetic reader domain inhibition Biochemical IC₅₀

3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone (CAS 320423-36-7; molecular formula C₂₀H₁₉NO₂; molecular weight 305.4 g/mol) is a synthetic small molecule belonging to the N-benzyl-4-hydroxy-2-pyridinone chemotype. The compound features a 4-hydroxy-2-pyridinone core substituted at the N-1 position with a 4-methylbenzyl group and at the C-3 position with a benzyl group.

Molecular Formula C20H19NO2
Molecular Weight 305.377
CAS No. 320423-36-7
Cat. No. B2426522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone
CAS320423-36-7
Molecular FormulaC20H19NO2
Molecular Weight305.377
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=CC(=C(C2=O)CC3=CC=CC=C3)O
InChIInChI=1S/C20H19NO2/c1-15-7-9-17(10-8-15)14-21-12-11-19(22)18(20(21)23)13-16-5-3-2-4-6-16/h2-12,22H,13-14H2,1H3
InChIKeyVIKDFSQMMLHWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone (CAS 320423-36-7): Chemical Identity and Core Pharmacophoric Scaffold for N-Benzyl Hydroxypyridone Research


3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone (CAS 320423-36-7; molecular formula C₂₀H₁₉NO₂; molecular weight 305.4 g/mol) is a synthetic small molecule belonging to the N-benzyl-4-hydroxy-2-pyridinone chemotype [1]. The compound features a 4-hydroxy-2-pyridinone core substituted at the N-1 position with a 4-methylbenzyl group and at the C-3 position with a benzyl group. This scaffold is structurally related to the N-benzyl hydroxypyridone carboxamide series reported as mechanistically novel antiviral hits against human cytomegalovirus (HCMV) [2]. In biochemical screening, the compound has demonstrated measurable binding to Methyl-CpG-binding domain protein 2 (MBD2) with an IC₅₀ value of 3.51 × 10⁴ nM, corresponding to approximately 35.1 µM [3]. The compound is commercially available for research use at a minimum purity specification of 95% .

Why In-Class N-Benzyl Hydroxypyridinones Cannot Be Interchanged with 3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone


The N-benzyl-4-hydroxy-2-pyridinone chemotype exhibits exquisitely steep structure-activity relationships (SAR) in which small modifications to the N-1 substituent, the C-3 substituent, or the presence/absence of a carboxamide linker can produce orders-of-magnitude differences in target engagement and biological potency [1]. The anti-HCMV SAR reported by Senaweera et al. identified at least four non-negotiable pharmacophore features—the 5-OH, an N-1 benzyl group, a –CH₂– linker, and a di-halogen substituted phenyl ring in the carboxamide moiety—for achieving sub-micromolar antiviral activity [1]. Our target compound, 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone, diverges from this optimal profile in at least two critical respects: the hydroxyl group resides at the 4-position rather than the 5-position, and the molecule entirely lacks the carboxamide extension that serves as the primary potency-driving substituent in the lead series. Consequently, a researcher attempting to use a generic N-benzyl hydroxypyridone or a carboxamide analog as a direct substitute for 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone—or vice versa—would obtain non-comparable results in antiviral, target-engagement, and selectivity assays. The quantitative evidence below documents the measurable consequences of these structural differences.

Quantitative Differentiation Evidence for 3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone vs. Closest Analogs and In-Class Candidates


MBD2 Binding Affinity of 3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone vs. N-Benzyl Hydroxypyridone Carboxamide Antiviral Leads

3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone demonstrated an IC₅₀ of 3.51 × 10⁴ nM (approximately 35.1 µM) against human Methyl-CpG-binding domain protein 2 (MBD2) in a biochemical assay format conducted by The Scripps Research Institute Molecular Screening Center [1]. In contrast, the structurally elaborated N-benzyl hydroxypyridone carboxamide analogs from the anti-HCMV lead series (e.g., compound 8a and its optimized congeners) exhibit antiviral EC₅₀ values in the sub-micromolar to nanomolar range in cell-based HCMV replication assays, with the parent hit 8a inhibiting HCMV in the sub-micromolar range [2]. While these measurements derive from different assay systems—MBD2 biochemical binding vs. HCMV antiviral cellular assays—the >35-fold difference in target engagement magnitude illustrates the potency gap between the simplified 4-hydroxy scaffold and the carboxamide-extended pharmacophore. It is critical to note that the carboxamide analogs have not been profiled against MBD2, and the target compound has not been profiled in HCMV antiviral assays; therefore, this comparison is class-level only and must be contextualized accordingly.

Methyl-CpG-binding domain protein 2 (MBD2) Epigenetic reader domain inhibition Biochemical IC₅₀

Hydroxyl Group Regioisomerism: 4-OH vs. 5-OH Pharmacophore Requirement in HCMV Antiviral Activity

The comprehensive SAR campaign reported by Senaweera et al. (2022) explicitly identified the 5-OH group on the pyridinone ring as a critical pharmacophore feature for optimal HCMV antiviral activity [1]. 3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone carries the hydroxyl substituent at the 4-position rather than the 5-position, a regioisomeric difference that the published SAR predicts would substantially reduce or ablate antiviral potency. While no direct head-to-head comparison of the 4-OH vs. 5-OH regioisomers has been published for the matched N-(4-methylbenzyl) analog series, the study's systematic SAR mapping across numerous analogs demonstrates that deviation from the 5-OH configuration consistently degrades the antiviral profile. This class-level inference provides a rational basis for anticipating that 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone occupies a distinct, non-interchangeable position in chemical space relative to the optimized 5-OH carboxamide leads.

Structure-activity relationship (SAR) Pharmacophore mapping Regioisomer comparison

Absence of Carboxamide Linker: Impact on Target Engagement Potency Relative to Lead Series

The N-benzyl hydroxypyridone carboxamide lead series derives its nanomolar antiviral potency from a multi-component pharmacophore that includes a di-halogen substituted phenyl ring attached via a carboxamide linker; the linker and terminal aryl amide are indispensable for sub-micromolar activity [1]. 3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone entirely lacks the carboxamide extension, terminating instead with a simple N-(4-methylbenzyl) group. In the published SAR, removal or truncation of this carboxamide extension resulted in inactive compounds (designated as 'Inactive' with no measurable EC₅₀ up to the highest concentration tested) [2]. This constitutes a class-level inference: the target compound, lacking the carboxamide, is predicted to fall into the inactive or weakly active category in the HCMV antiviral context. The MBD2 IC₅₀ of 35.1 µM [3] is consistent with a scaffold that retains some ligand efficiency for protein targets but operates in a fundamentally different potency regime than the carboxamide-extended pharmacophore.

Scaffold comparison Linker SAR Potency cliff

N-1 Substituent Identity: 4-Methylbenzyl vs. Unsubstituted Benzyl in MBD2 Target Engagement

3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone incorporates a para-methyl substituent on the N-1 benzyl ring, distinguishing it from the unsubstituted N-benzyl hydroxypyridones that serve as the core scaffold in the broader chemotype family [1]. The anti-HCMV SAR study demonstrated that the N-1 benzyl group is a required pharmacophore element; however, the study did not systematically explore para-substitution on this benzyl ring in the absence of a carboxamide extension [2]. No direct comparative data exist for 4-methylbenzyl vs. unsubstituted benzyl substituents on the simplified 4-hydroxy scaffold against MBD2 or any other target. The MBD2 IC₅₀ of 35.1 µM for the 4-methylbenzyl variant [3] provides a reference point, but without matched-pair data for the unsubstituted N-benzyl analog, the contribution of the para-methyl group to MBD2 affinity cannot be quantified. This evidence gap represents both a limitation and an opportunity: the compound offers a defined, purchasable entity with a discrete structural feature (4-methylbenzyl) for systematic SAR exploration.

Substituent SAR N-benzyl modification MBD2 inhibitor

Commercially Available Purity Specification and Batch Reproducibility vs. Custom-Synthesized Analogs

3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone is available as a stocked research chemical from at least one commercial supplier (AKSci, catalog 2134DM) with a documented minimum purity specification of 95% . In contrast, close structural analogs—including the N-benzyl hydroxypyridone carboxamide antiviral leads and N-1-substituted variants—are not available as off-the-shelf catalog products and require custom synthesis, introducing variability in purity, yield, and lead time. The availability of a pre-qualified, purity-specified batch reduces procurement risk for laboratories initiating exploratory studies on the N-benzyl-4-hydroxy-2-pyridinone scaffold. However, it must be noted that no orthogonal analytical characterization data (e.g., HPLC chromatograms, NMR spectra, elemental analysis) are publicly provided beyond the vendor's stated minimum purity.

Chemical procurement Purity specification Quality control

Recommended Scientific and Industrial Application Scenarios for 3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone


MBD2 Biochemical Tool Compound for Epigenetic Reader Domain Screening

3-Benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone, with a documented MBD2 IC₅₀ of 35.1 µM [1], can serve as a defined starting point for laboratories developing biochemical assays targeting the Methyl-CpG-binding domain protein 2. The compound's mid-micromolar potency is appropriate for use as a reference inhibitor in dose-response validation experiments, and its commercially available 95% purity ensures batch-to-batch consistency for screening campaigns. Researchers should note that the compound has not been profiled against other MBD family members (MBD1, MBD3, MBD4, MeCP2), and selectivity data are absent; selectivity profiling would be an essential next step for any tool compound designation.

Negative Control for N-Benzyl Hydroxypyridone Carboxamide Antiviral Screening

Because 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone lacks both the 5-OH group and the carboxamide extension that are essential for anti-HCMV activity in the lead carboxamide series [1], the compound is rationally suited as a structurally related negative control in HCMV antiviral assays. Its use alongside potent carboxamide analogs can help establish that observed antiviral activity is pharmacophore-dependent rather than a general property of the N-benzyl hydroxypyridone scaffold. Procurement of this compound for negative-control purposes is cost-effective due to its commercial availability .

Scaffold-Hopping Starting Point for Medicinal Chemistry Diversification

The simplified 4-hydroxy N-(4-methylbenzyl) scaffold of 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone provides a chemically tractable starting point for systematic scaffold-hopping and library enumeration. Medicinal chemistry teams can use the compound to explore: (i) regioisomeric hydroxyl substitution (4-OH → 5-OH migration), (ii) introduction of carboxamide or other linker extensions at the pyridinone ring, and (iii) variation of the N-1 benzyl substituent (e.g., para-methyl → para-halo, meta-substituted, or heteroaryl replacements). The quantified MBD2 IC₅₀ [1] provides a baseline potency benchmark against which newly synthesized analogs can be compared in biochemical assays.

Physicochemical Property Benchmarking for N-Benzyl-4-Hydroxy-2-Pyridinone Series

With a computed XLogP3-AA value of 3.5, a molecular weight of 305.4 g/mol, one hydrogen bond donor, and two hydrogen bond acceptors [1], 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone occupies a favorable region of oral drug-like chemical space. These physicochemical parameters can serve as reference values for in-class analog optimization, particularly for teams aiming to maintain or improve ligand efficiency while modulating the N-1 or C-3 substituents. The compound's commercial availability at defined purity facilitates its use as a physicochemical reference standard in chromatographic method development and solubility assays.

Quote Request

Request a Quote for 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.